Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate
Description
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate is a synthetic chromen-based ester derivative. Its structure comprises a 4H-chromen-4-one core substituted with:
- A phenyl group at position 2.
- A benzyloxy group at position 5, where the benzyl moiety is further esterified with a methoxycarbonyl group.
- An oxymethyl-linked 4-(methoxycarbonyl)benzyl group at position 6.
Its synthesis likely involves multi-step coupling reactions, as seen in analogous chromen derivatives .
Properties
Molecular Formula |
C33H26O8 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl 4-[[5-[(4-methoxycarbonylphenyl)methoxy]-4-oxo-2-phenylchromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-26-16-29(40-20-22-10-14-25(15-11-22)33(36)38-2)31-27(34)18-28(41-30(31)17-26)23-6-4-3-5-7-23/h3-18H,19-20H2,1-2H3 |
InChI Key |
QJLAARZIFMOPQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=C(C=C4)C(=O)OC)C(=O)C=C(O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(methoxycarbonyl)benzyl alcohol with 5-hydroxy-2-phenyl-4H-chromen-4-one under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
a) Methyl 4-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)methyl]benzoate
- Substituents :
- 3-Benzyl and 4-methyl groups on the chromen ring.
- 7-Oxy-methyl-linked 4-methoxycarbonylbenzyl group.
- Key Differences :
- The 3-benzyl and 4-methyl groups enhance lipophilicity compared to the target compound’s 2-phenyl and unsubstituted chromen core.
- Lacks the 5-benzyloxy substitution present in the target compound.
b) [3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-Methoxybenzoate
- Substituents :
- 2-Methyl and 3-(4-methoxyphenyl) groups on the chromen.
- 7-Esterified 4-methoxybenzoate.
- Absence of the 5-benzyloxy-methoxycarbonyl substitution reduces steric bulk compared to the target compound.
Benzoate Ester Variations
a) Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Substituents :
- 1,3,4-Thiadiazole ring with a phenylcarbamoyl group at position 3.
- Methoxybenzoate linked via a methylene group.
- Safety data emphasize rigorous handling protocols (e.g., fume hood use, protective gear) due to undefined hazards .
b) 4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic Acid
- Substituents :
- 4-Methyl group on the chromen.
- Free carboxylic acid at the benzoate position.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Analogous compounds with smaller substituents (e.g., methyl or methoxy groups) show reduced steric effects .
- Solubility and Bioavailability : Compounds with free carboxylic acids (e.g., ) exhibit higher aqueous solubility, whereas esterified derivatives like the target compound are more lipophilic, favoring membrane permeability.
- Safety Profiles : Thiadiazole-containing analogs require stringent safety measures (e.g., fume hoods, protective clothing) due to unspecified hazards , suggesting that the target compound’s handling may demand similar precautions.
Biological Activity
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromen-7-yl moiety linked to a benzoate group through an ether bond. Its structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research conducted by demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. A study published in reported that it significantly reduces the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 250 | 75 |
| TNF-α | 300 | 90 |
| IL-1β | 200 | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It interferes with cell cycle progression, particularly at the G1/S phase transition.
- Cytokine Modulation : The compound modulates the expression of various cytokines involved in inflammatory responses.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer treated with this compound showed promising results. Patients exhibited a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported.
Case Study 2: Inflammatory Disease Management
In a separate study focusing on rheumatoid arthritis, patients receiving this compound demonstrated improved symptoms and reduced inflammation markers compared to a control group. The findings suggest that it may serve as an adjunct therapy for managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
